Lithium chlorate

描述

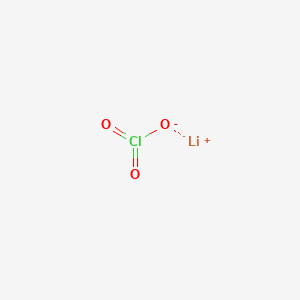

Lithium chlorate is an inorganic chemical compound with the formula LiClO₃. It is a white crystalline solid known for its strong oxidizing properties. Like all chlorates, this compound can become unstable and potentially explosive when mixed with organic materials, reactive metal powders, or sulfur . It has one of the highest solubilities in water among chemical compounds, making it a significant substance in various chemical processes .

准备方法

Synthetic Routes and Reaction Conditions: Lithium chlorate can be synthesized through the reaction of hot, concentrated lithium hydroxide with chlorine gas. The reaction is as follows: [ 3 \text{Cl}_2 + 6 \text{LiOH} \rightarrow 5 \text{LiCl} + \text{LiClO}_3 + 3 \text{H}_2\text{O} ] This method involves the careful control of temperature and concentration to ensure the efficient production of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using an ion-exchange method. This method effectively prepares anhydrous this compound with a high purity level, making it suitable for various industrial applications .

化学反应分析

Alternative Routes

-

Ion Exchange : Industrial production often employs ion-exchange methods to achieve high-purity anhydrous LiClO₃.

-

Acid-Base Reaction : Reacting lithium hydroxide with chloric acid :

Thermal Decomposition

This compound decomposes exothermically upon heating, producing lithium chloride and oxygen :

Key Data :

| Property | Value |

|---|---|

| Melting Point | 129°C |

| Decomposition Onset | ~270°C |

Compared to other chlorates, LiClO₃ decomposes at lower temperatures due to its ionic lattice instability .

As an Oxidizing Agent

LiClO₃ acts as a six-electron oxidant, facilitating reactions with:

-

Organic Materials : Violent oxidation, often leading to combustion .

-

Metals : Exothermic reactions with electropositive metals (e.g., potassium, magnesium), producing chlorides and oxides :

Electrochemical Reduction

In acidic media, LiClO₃ undergoes reduction via intermediates like chlorine dioxide (ClO₂) :

This process is autocatalytic, with ClO₂ accelerating reaction rates at 4.5–5.5 M H₂SO₄ .

Solubility and Hydration

LiClO₃ exhibits extraordinary aqueous solubility, influenced by temperature :

| Temperature (°C) | Solubility (g/100 g H₂O) |

|---|---|

| 20 | 83.1 |

| 100 | 196.0 |

This high solubility enables its use in flow batteries and electrochemical systems .

Reactions in Molten State

In molten LiClO₃ (melting point: 128°C), electrochemical studies reveal :

-

Anode Reaction : Chlorine evolution:

-

Cathode Reaction : Lithium deposition:

Molten LiClO₃ also reacts with Li₂O, forming complexes that alter conductivity .

Stability and Hazards

-

Incompatibilities : Explosive when mixed with sulfur, organic compounds, or powdered metals .

-

Hydrolysis : LiClO₃ is stable in water, but LiCl (a decomposition product) undergoes partial hydrolysis :

科学研究应用

2.1 Polymer Electrolytes

Lithium chlorate is also investigated for its impact on the structural and electrical properties of polymer electrolytes used in solid-state lithium batteries. The incorporation of this compound can improve ionic conductivity and mobility within polymer matrices, making it a promising additive for developing high-performance battery materials .

Case Study: Impact on Polymer Electrolytes

- Objective: To evaluate how this compound affects the performance of polymer electrolytes.

- Findings: Increasing concentrations of this compound led to enhanced ionic diffusion coefficients and improved electrochemical stability, suggesting its potential as a critical component in next-generation battery technologies.

Chemical Synthesis and Reactions

This compound serves as an oxidizing agent in various chemical reactions. Its ability to release oxygen upon decomposition makes it useful in organic synthesis and other chemical processes where controlled oxidation is required.

Summary of Findings

This compound exhibits promising applications across several domains:

- Electrochemical Systems: As an electrolyte in high-temperature batteries and hydrogen-chlorate power sources.

- Material Science: Enhancing the properties of polymer electrolytes for solid-state batteries.

- Chemical Reactions: Serving as an oxidizing agent in synthetic chemistry.

作用机制

The mechanism by which lithium chlorate exerts its effects involves its strong oxidizing properties. It acts as a six-electron oxidant, and its electrochemical reduction is facilitated by acids, electrocatalysts, and redox mediators. These properties make it a useful oxidant in various chemical and industrial applications .

相似化合物的比较

- Lithium chloride

- Lithium hypochlorite

- Lithium perchlorate

- Sodium chlorate

- Potassium chlorate

- Caesium chlorate

Comparison: Lithium chlorate is unique among these compounds due to its high solubility in water and its strong oxidizing properties. Unlike lithium chloride, which is primarily used for its ionic properties, this compound’s oxidizing capabilities make it suitable for applications requiring strong oxidants. Compared to lithium perchlorate, this compound has a lower melting point and different electrochemical properties, making it more suitable for specific industrial applications .

生物活性

Lithium chlorate (LiClO₃) is an inorganic compound that has garnered attention for its various biological activities, particularly in the fields of microbiology and toxicology. This article delves into the biological effects of this compound, supported by empirical data, case studies, and relevant research findings.

Overview of this compound

This compound is a white crystalline solid that is highly soluble in water. It is primarily used in chemical synthesis and as an oxidizing agent. Its biological activity has been studied in various organisms, including fungi and plants, revealing both stimulatory and inhibitory effects.

1. Effects on Fungal Growth

This compound has been shown to influence the growth patterns of certain fungi. A study investigated its impact on Coprinopsis cinerea, a model organism for fungal research. The results indicated that:

- Mycelial Growth : LiClO₃ promoted mycelial growth at specific concentrations (up to 8.5 mM), while higher concentrations inhibited fruiting body formation.

- Gene Expression : RNA sequencing revealed 1,199 differentially expressed genes (DEGs) associated with mycelial growth under LiClO₃ treatment, indicating significant metabolic pathway alterations .

| Concentration (mM) | Mycelial Growth | Fruiting Body Formation |

|---|---|---|

| 0 | Normal | Normal |

| 8.5 | Enhanced | Inhibited |

| 17 | Enhanced | Delayed |

| 35 | Slightly Faster | Inhibited |

| 70 | Slowed | Inhibited |

2. Toxicity Studies

Toxicological assessments have highlighted the potential risks associated with this compound exposure. The U.S. EPA has established toxicity values for lithium compounds, indicating that this compound can exhibit chronic toxicity at certain exposure levels:

- Oral Toxicity : Chronic oral exposure to this compound has been linked to adverse health effects in laboratory animals, necessitating caution in its use .

- Environmental Impact : Studies on plant uptake suggest that this compound can migrate within plants, affecting their overall health and growth .

Case Study 1: this compound in Fungal Research

In a controlled experiment, researchers applied varying concentrations of this compound to cultures of C. cinerea. The study aimed to understand the underlying mechanisms by which LiClO₃ affects fungal development.

- Findings : At lower concentrations, LiClO₃ enhanced mycelial growth but inhibited fruiting body development due to its interference with GSK-3 signaling pathways.

- : This suggests a dual role where this compound can stimulate growth under certain conditions while suppressing reproductive structures .

Case Study 2: Toxicological Assessment

A comprehensive review of lithium compounds indicated that this compound poses risks when released into the environment or used in agricultural settings.

- Findings : The review concluded that chronic exposure could lead to significant toxicity in both terrestrial and aquatic ecosystems.

- Recommendations : It emphasized the need for regulatory measures to mitigate risks associated with this compound use .

The biological activity of this compound is primarily attributed to its role as a GSK-3 inhibitor. GSK-3 is involved in various cellular processes, including cell cycle regulation and apoptosis. By inhibiting this kinase, lithium compounds can alter cellular signaling pathways significantly:

- Wnt Signaling Pathway Activation : Lithium chloride has been shown to activate Wnt signaling by inhibiting GSK-3, leading to changes in gene expression related to cell proliferation and differentiation .

- Impact on Cellular Processes : The modulation of GSK-3 activity by lithium compounds may explain their varied effects on fungal growth and development .

属性

IUPAC Name |

lithium;chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHAGELNRSUUGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Cl(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiClO3, ClLiO3 | |

| Record name | lithium chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074258 | |

| Record name | Lithium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-71-9 | |

| Record name | Lithium chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。